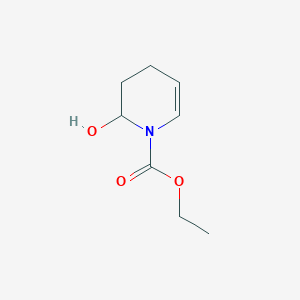
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate, commonly known as ethyl nicotinate, is a chemical compound that belongs to the class of nicotinates. It is an ester of nicotinic acid and ethanol, with a molecular formula of C8H9NO3. Ethyl nicotinate is a colorless to yellowish liquid with a characteristic odor and is soluble in water, ethanol, and ether.
作用機序
The mechanism of action of ethyl nicotinate is not fully understood. However, it is believed to act as a vasodilator by relaxing the smooth muscle in blood vessels, leading to an increase in blood flow. Ethyl nicotinate has also been shown to have anti-inflammatory and analgesic properties.
生化学的および生理学的効果
Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase blood flow to the skin and subcutaneous tissue, leading to an increase in skin temperature. Ethyl nicotinate has also been shown to increase the release of histamine and prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
Ethyl nicotinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has a low toxicity. However, one limitation of ethyl nicotinate is that it may not be suitable for use in certain experiments due to its vasodilatory effects.
将来の方向性
There are several future directions for the use of ethyl nicotinate in scientific research. One potential application is in the development of new vasodilators for the treatment of cardiovascular disease. Ethyl nicotinate may also have potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of ethyl nicotinate and its potential uses in other areas of research.
合成法
Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
科学的研究の応用
Ethyl nicotinate has been widely used in scientific research for various applications. It has been used as a precursor for the synthesis of other nicotinates and as a reagent in organic synthesis. Ethyl nicotinate has also been used as a flavoring agent in the food industry.
特性
CAS番号 |
111054-55-8 |
|---|---|
製品名 |
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h4,6-7,10H,2-3,5H2,1H3 |
InChIキー |
QGEOKPXGPSCTER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCCC1O |
正規SMILES |
CCOC(=O)N1C=CCCC1O |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-hydroxy-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



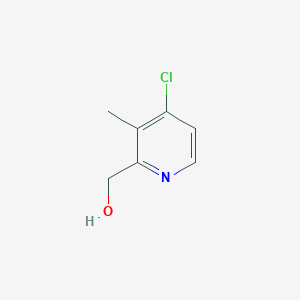
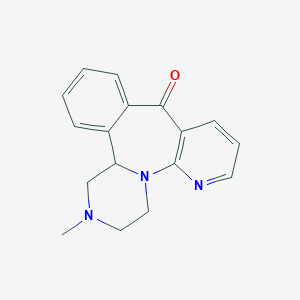
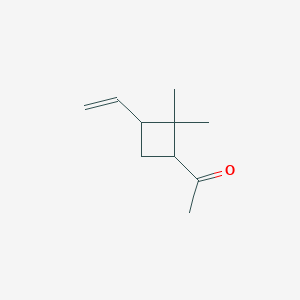
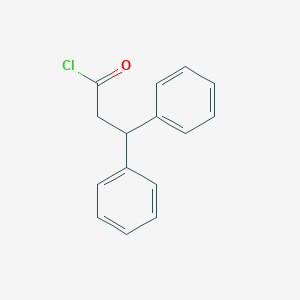
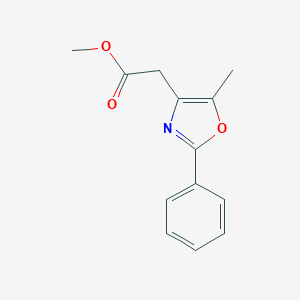
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
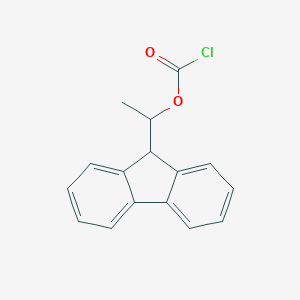
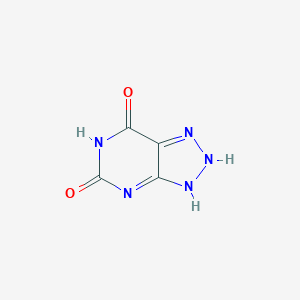
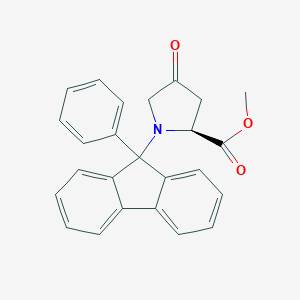
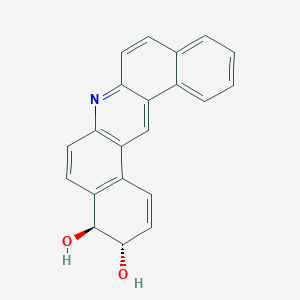
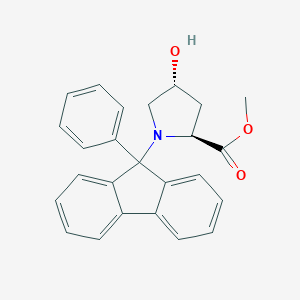
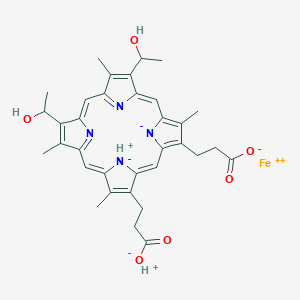
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
